molecular formula C12H16N2O B2875965 2-(2-Methylprop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2169377-26-6

2-(2-Methylprop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No. B2875965
CAS RN: 2169377-26-6
M. Wt: 204.273
InChI Key: NCFWAIRSZHJFLG-UHFFFAOYSA-N
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Description

The compound “2-(2-Methylprop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one” likely belongs to the class of organic compounds known as cinnolines, which are compounds containing a cinnoline moiety, which is a bicyclic compound made up of a pyridine ring fused to a benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve complex organic reactions, possibly including the formation of the cinnoline ring system. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cinnoline moiety, along with a 2-methylprop-2-en-1-yl group. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The cinnoline moiety could potentially undergo various reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role in determining properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Spectroscopic Investigation: The synthesis of isatin derivatives, closely related to the query compound, involves crystallization techniques, characterized by NMR spectroscopy, and analyzed by single-crystal X-ray diffraction. These methodologies could be applicable to the synthesis and structural elucidation of "2-(2-Methylprop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one" (Bargavi et al., 2021).

Biological Activity

  • Biological Activity and Molecular Docking: Isatin derivatives have demonstrated activities against various bacterial and fungal strains, suggesting that structurally similar compounds like "2-(2-Methylprop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one" could possess antimicrobial properties. Molecular docking studies predict binding modes with biological targets, indicating a potential approach for assessing the biological interactions of the compound (Bargavi et al., 2021).

Chemical Properties and Applications

  • Chemical Sensing and Imaging: Compounds with quinoline and isatin scaffolds have been utilized in fluorescence sensing for metal ions, suggesting that "2-(2-Methylprop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one" could find applications in chemical sensing and imaging. The distinct fluorescence response of these compounds to different metal ions highlights their potential as chemosensors (Hazra et al., 2018).

Potential Pharmacological Applications

  • Drug Discovery and Pharmacokinetics: The exploration of novel compounds for their pharmacokinetics, tissue distribution, and therapeutic potential is a critical aspect of drug discovery. Similar research on compounds with related structures has provided insights into their bioavailability, metabolism, and therapeutic efficacy, laying the groundwork for evaluating "2-(2-Methylprop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one" in a pharmacological context (Kim et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical compound, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions involving this compound would likely depend on its potential applications. This could include further studies into its synthesis, properties, and possible uses .

properties

IUPAC Name

2-(2-methylprop-2-enyl)-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9(2)8-14-12(15)7-10-5-3-4-6-11(10)13-14/h7H,1,3-6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFWAIRSZHJFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)C=C2CCCCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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